molecular formula C9H11N3S B8557765 5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine

5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine

Cat. No. B8557765
M. Wt: 193.27 g/mol
InChI Key: JSEFBVJBJXWTAF-UHFFFAOYSA-N
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Patent
US05244908

Procedure details

After a suspension of 5-[2-(amino)ethylthio]imidazo[1,2-a]pyridine.dihydrochloride (13.31 g, 50 mmoles) in chloroform (200 ml) was washed with 3N-sodium hydroxide (50 ml), the aqueous layer was extracted with chloroform, combined the chloroform layer was dried over anhydrous magnesium sulfate. After the solvent was distilled off to obtain 9.63 g of the desired product (99.7%, pale yellow oily product).
Name
5-[2-(amino)ethylthio]imidazo[1,2-a]pyridine.dihydrochloride
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99.7%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][CH2:5][S:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1>C(Cl)(Cl)Cl>[NH2:3][CH2:4][CH2:5][S:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
5-[2-(amino)ethylthio]imidazo[1,2-a]pyridine.dihydrochloride
Quantity
13.31 g
Type
reactant
Smiles
Cl.Cl.NCCSC1=CC=CC=2N1C=CN2
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 3N-sodium hydroxide (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NCCSC1=CC=CC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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